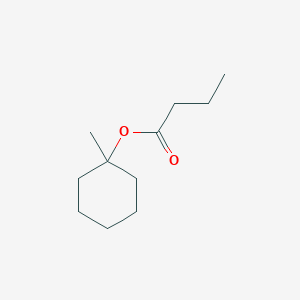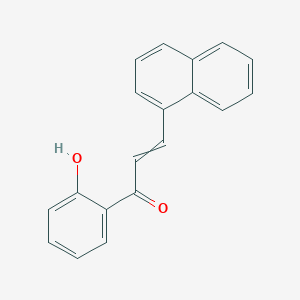
3-(1-Naphthyl)-1-(2-hydroxy phenyl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Naphthyl)-1-(2-hydroxy phenyl)-2-propen-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Naphthyl)-1-(2-hydroxy phenyl)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 1-naphthaldehyde and 2-hydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Naphthyl)-1-(2-hydroxy phenyl)-2-propen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydrochalcones.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or naphthyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydrochalcones
Substitution: Halogenated or nitrated derivatives
Wissenschaftliche Forschungsanwendungen
3-(1-Naphthyl)-1-(2-hydroxy phenyl)-2-propen-1-one has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds.
Biology: Exhibits antimicrobial, anti-inflammatory, and antioxidant properties, making it useful in biological studies.
Medicine: Potential therapeutic agent for treating diseases due to its biological activities.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(1-Naphthyl)-1-(2-hydroxy phenyl)-2-propen-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, modulate signaling pathways, and interact with cellular receptors. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chalcone: The parent compound of 3-(1-Naphthyl)-1-(2-hydroxy phenyl)-2-propen-1-one.
Flavonoids: A class of compounds structurally related to chalcones with similar biological activities.
Coumarins: Another class of compounds with a similar aromatic structure and biological properties.
Uniqueness
This compound is unique due to the presence of both naphthyl and hydroxyphenyl groups, which contribute to its distinct chemical and biological properties. This structural uniqueness allows it to exhibit a broader range of activities compared to other similar compounds.
Eigenschaften
CAS-Nummer |
80687-05-4 |
|---|---|
Molekularformel |
C19H14O2 |
Molekulargewicht |
274.3 g/mol |
IUPAC-Name |
1-(2-hydroxyphenyl)-3-naphthalen-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C19H14O2/c20-18-11-4-3-10-17(18)19(21)13-12-15-8-5-7-14-6-1-2-9-16(14)15/h1-13,20H |
InChI-Schlüssel |
KRWCRUXGJDMVIY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C=CC(=O)C3=CC=CC=C3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,4S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one](/img/structure/B14432101.png)
![4-Acetamido[1,1'-biphenyl]-3-yl dihydrogen phosphate](/img/structure/B14432103.png)

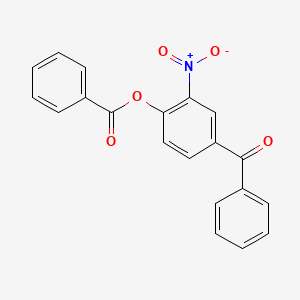
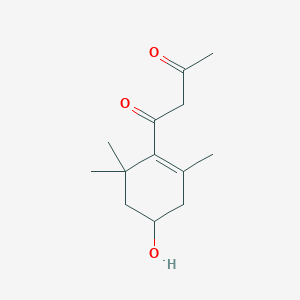
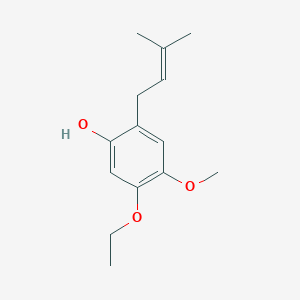
![2-[(6-Nitro-1,3-benzothiazol-2-yl)amino]ethan-1-ol](/img/structure/B14432146.png)
![N-Butyl-N-({[(naphthalen-1-yl)methyl]sulfanyl}methyl)butan-1-amine](/img/structure/B14432151.png)
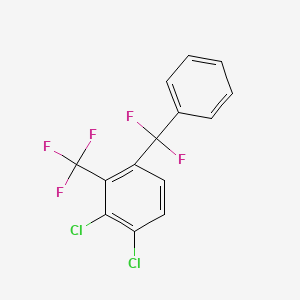

![4,4'-[Propane-1,3-diylbis(methylazanediyl)]dibenzaldehyde](/img/structure/B14432167.png)

![12-[(Oxan-2-yl)oxy]octadecanoic acid](/img/structure/B14432185.png)
